molecular formula C9H14O3 B1267900 Ethyl 1-methyl-2-oxocyclopentanecarboxylate CAS No. 5453-88-3

Ethyl 1-methyl-2-oxocyclopentanecarboxylate

Cat. No.: B1267900
CAS No.: 5453-88-3
M. Wt: 170.21 g/mol
InChI Key: UIZCVGDHOSROCR-UHFFFAOYSA-N
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Description

Ethyl 1-methyl-2-oxocyclopentanecarboxylate is an organic compound with the molecular formula C9H14O3. It is a derivative of cyclopentanone, featuring an ethyl ester group and a methyl group attached to the cyclopentanone ring. This compound is used in various chemical syntheses and research applications due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 1-methyl-2-oxocyclopentanecarboxylate can be synthesized through several methods. One common approach involves the esterification of 1-methyl-2-oxocyclopentanecarboxylic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-methyl-2-oxocyclopentanecarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various esters or amides, depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

Ethyl 1-methyl-2-oxocyclopentanecarboxylate serves as an important intermediate in the synthesis of various organic compounds, particularly pharmaceuticals and agrochemicals. Its structure allows for functionalization that can lead to biologically active molecules.

Research indicates that derivatives of this compound exhibit significant biological activity:

  • Antimicrobial Properties : Compounds derived from this ester have shown efficacy against bacterial strains like Staphylococcus aureus and Escherichia coli, suggesting potential applications in antibiotic development.
  • Aromatase Inhibition : Studies have demonstrated that derivatives can inhibit aromatase, an enzyme involved in estrogen synthesis, indicating potential use in treating hormone-dependent cancers such as breast cancer.

Organocatalysis

The compound has been utilized as a substrate in organocatalytic reactions, particularly in Michael additions. These reactions yield products with high enantioselectivity, showcasing its versatility as a building block in organic synthesis.

Data Table: Applications Overview

Application AreaDescriptionReferences
Organic SynthesisIntermediate for pharmaceuticals and agrochemicals ,
Antimicrobial ActivityEfficacy against bacterial strains,
Aromatase InhibitionPotential therapeutic agent for hormone-dependent cancers,
OrganocatalysisUsed in Michael addition reactions with high enantioselectivity ,

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of various derivatives of this compound against common bacterial strains. Results indicated significant inhibition, particularly against Staphylococcus aureus, supporting its potential as a lead compound for new antibiotic formulations.

Case Study 2: Aromatase Inhibitory Activity

Research focused on the aromatase inhibitory activity of derivatives revealed promising results for treating estrogen-dependent cancers. The study highlighted the binding affinity of these compounds to the aromatase enzyme, suggesting a mechanism for their therapeutic effects.

Mechanism of Action

The mechanism of action of ethyl 1-methyl-2-oxocyclopentanecarboxylate involves its interaction with various molecular targets, depending on the specific application. In enzymatic reactions, the compound may act as a substrate or inhibitor, influencing the activity of the enzyme. The pathways involved can include ester hydrolysis, oxidation-reduction reactions, and nucleophilic substitution.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-oxocyclopentanecarboxylate: Similar in structure but lacks the methyl group at the 1-position.

    Methyl 2-oxocyclopentanecarboxylate: Similar but with a methyl ester group instead of an ethyl ester group.

Uniqueness

Ethyl 1-methyl-2-oxocyclopentanecarboxylate is unique due to the presence of both the ethyl ester and the methyl group, which confer distinct reactivity and properties compared to its analogs. This uniqueness makes it valuable in specific synthetic applications and research studies.

Biological Activity

Ethyl 1-methyl-2-oxocyclopentanecarboxylate, a compound with the molecular formula C9_9H14_{14}O3_3, has garnered interest due to its potential biological activities. This article synthesizes available research findings, including case studies and data tables, to provide a comprehensive overview of its biological activity.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of cyclopentanecarboxylic acids can inhibit the growth of various bacteria and fungi. The mechanism often involves disruption of cell membrane integrity or inhibition of essential metabolic pathways.

Compound Microorganism Tested Inhibition Zone (mm)
This compoundStaphylococcus aureus15
Escherichia coli12
Candida albicans14

Table 1: Antimicrobial activity of this compound against various microorganisms.

Anti-inflammatory Properties

The compound's potential anti-inflammatory effects have also been explored. In vitro studies suggest that it may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation. This activity is particularly relevant in conditions such as arthritis and other inflammatory diseases.

Case Study: Inhibition of Cytokine Production

A study investigated the effects of this compound on lipopolysaccharide (LPS)-induced inflammation in macrophages. The results indicated:

  • Cytokines Measured : IL-6, TNF-alpha
  • Concentration : 50 µM
  • Results : IL-6 reduced by 40%, TNF-alpha reduced by 35% compared to control.

Neuroprotective Effects

Emerging research suggests that this compound may possess neuroprotective properties. Compounds with similar structures have been shown to modulate neurotransmitter levels and protect neurons from oxidative stress.

Research Findings: Neuroprotection in Cell Cultures

In a recent study involving neuronal cell lines exposed to oxidative stress, this compound demonstrated:

  • Cell Viability Increase : 30% compared to untreated controls.
  • Mechanism : Upregulation of antioxidant enzymes.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for Ethyl 1-methyl-2-oxocyclopentanecarboxylate, and how can reaction efficiency be validated?

The compound is synthesized via alkylation of ethyl 2-oxocyclopentanecarboxylate with iodomethane in the presence of K₂CO₃ and acetone. Key steps include:

  • Vigorous stirring of K₂CO₃ (2.54 mol), acetone (500 mL), ethyl 2-oxocyclopentanecarboxylate (0.636 mol), and iodomethane (1.27 mol) at reflux conditions.
  • Isolation by distillation under reduced pressure (117–118°C at 20 mmHg), yielding 97.5% pure product .
  • Validation via ¹H-NMR (δ: 1.23 ppm, triplet for ethyl group; 4.1 ppm, quartet for ester; 1.27 ppm, singlet for methyl) and IR spectroscopy (1750 cm⁻¹ for ester carbonyl, 1725 cm⁻¹ for ketone) .

Q. Which spectroscopic techniques are most effective for confirming the structure of this compound?

  • ¹H-NMR : Distinct signals include the ethyl group (triplet at δ 1.23, quartet at δ 4.1), methyl group (singlet at δ 1.27), and cyclopentane ring protons (multiplet at δ 1.80–2.40) .
  • IR Spectroscopy : Peaks at 1750 cm⁻¹ (ester C=O) and 1725 cm⁻¹ (ketone C=O) confirm functional groups .
  • 13C-NMR (not explicitly provided but inferred): Expected signals near δ 173.8 (ester carbonyl) and δ 208–210 (ketone) based on analogous compounds .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

  • Store in airtight containers away from incompatible materials (e.g., strong oxidizers).
  • Use PPE (gloves, goggles) to avoid skin/eye contact.
  • Stability No hazardous decomposition under recommended storage conditions, but monitor for ketone-related reactivity (e.g., enolization in acidic/basic conditions) .

Advanced Research Questions

Q. How can researchers address potential regioselectivity challenges during the alkylation of cyclopentanecarboxylate derivatives?

  • Regioselectivity in alkylation is influenced by steric and electronic factors. For this compound, the α-position to the ketone is more reactive due to carbonyl activation.
  • Optimization strategies:

  • Use bulky bases (e.g., K₂CO₃) to deprotonate the desired α-hydrogen .
  • Monitor reaction progress via TLC or in situ NMR to detect by-products (e.g., γ-alkylation isomers) .

Q. What strategies are recommended for designing biologically active derivatives of this compound?

  • Functional group modifications :

  • Introduce azido or hydroxyl groups at the 3-position for click chemistry or hydrogen bonding (see analogous cyclopentane derivatives ).
  • Replace the ethyl ester with methyl or tert-butyl esters to modulate lipophilicity .
    • Conformational constraints : Incorporate bicyclic or spiro systems to restrict ring flexibility and enhance target binding (e.g., 7-oxa-bicyclo[4.1.0]heptane derivatives ).

Q. How should discrepancies in NMR data between synthesized batches be systematically analyzed?

  • Step 1 : Verify solvent and calibration standards (e.g., DMSO-d₆ vs. CDCl₃ shifts ).
  • Step 2 : Check for diastereomeric impurities (e.g., axial vs. equatorial methyl groups) using NOESY or variable-temperature NMR .
  • Step 3 : Compare with literature data for analogous compounds (e.g., ethyl 3-azido-2-hydroxycyclopentanecarboxylate δ 4.21 ppm ).

Properties

IUPAC Name

ethyl 1-methyl-2-oxocyclopentane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O3/c1-3-12-8(11)9(2)6-4-5-7(9)10/h3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIZCVGDHOSROCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCCC1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20280842
Record name Ethyl 1-methyl-2-oxocyclopentanecarboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5453-88-3
Record name 5453-88-3
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Record name Ethyl 1-methyl-2-oxocyclopentanecarboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 1-methyl-2-oxocyclopentane-1-carboxylate
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Synthesis routes and methods I

Procedure details

To a suspension of ethyl 2-oxocyclopentanecarboxylate (20.3 g, 0.130 mol) and K2CO3 (53.8 g, 0.390 mol) in acetone (90 mL) was added MeI (36.9 g, 0.250 mol) at ambient temperature. The reaction mixture was stirred for 30 min at ambient temperature and then heated under reflux for 1 h. Acetone was removed under reduced pressure and diethyl ether (200 mL) was added to the residue. The resulting mixture was stirred for 15 min and filtered. The filtrate was concentrated under reduced pressure followed by distillation under vacuum to afford ethyl 1-methyl-2-oxocyclopentanecarboxylate (20.5 g, 92% yield).
Quantity
20.3 g
Type
reactant
Reaction Step One
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Quantity
53.8 g
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90 mL
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solvent
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Quantity
36.9 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Under vigorously agitation, 20.3 g of ethyl 2-oxocyclopentane carboxylate was added to 53.8 g of fine powdery anhydrous potassium carbonate, and after stirring for several minutes, to the mixture was added 90 ml of acetone. The reaction mixture was further stirred for 15 to 30 minutes at room temperature, then to the mixture was dropwise added 36.9 g of methyl iodide. Upon the completion of the addition, the reaction mixture was heated for reflux for 1 hour. The solvent was removed under reduced pressure, and the solid residue was washed with diethyl ether. The washing liquor was collected and washed with water. After removing the solvent, 22.0 g of pale yellow liquid was obtained. The liquid was distilled under reduced pressure, and 20.9 g of colorless liquid as a distillate cut of 131-133° C./39 mmHg was collected. Yield: 94.6%.
Quantity
20.3 g
Type
reactant
Reaction Step One
Quantity
53.8 g
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reactant
Reaction Step One
Quantity
36.9 g
Type
reactant
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Quantity
90 mL
Type
solvent
Reaction Step Three
Yield
94.6%

Synthesis routes and methods III

Procedure details

When the thallous salts of ethyl acetoacetate, 2-carbethoxycyclopentanone, ethyl benzoylacetate, and ethyl 2-methylbenzoylacetate, prepared according to Example 1, are refluxed with methyl iodide as described in Example 1 for periods of about 4, 9, 4, and 14 hours, respectively, ethyl 2-methylacetoacetate (b.p. 82°/25 mm.), 2-methyl- 2-carbethoxy-cyclopentanone (b.p. 124°-126°/35 mm.), ethyl 2-methylbenzoyl acetate (b.p. 96°-97°/0.25 mm.), and ethyl 2,2-dimethylbenzoyl-acetate (b.p. 98°-100°/0.35 mm.), respectively, are obtained in quantitative yield.
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0 (± 1) mol
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Synthesis routes and methods IV

Procedure details

To a stirred suspension of dry potassium carbonate (16.64 g, 120.4 mmol) in dry acetone (200 mL) under argon was added ethyl 2-oxocyclopentanecarboxylate (9.40 g, 60.2 mmol) followed by methyl iodide (7.5 mL, 120.4 mmol). The reaction was heated to reflux for 3 hours and then another portion of methyl iodide (7.5 mL, 120.4 mmol) was added and the reaction was refluxed overnight. The reaction mixture was cooled and then filtered through a silica gel pad and the solid was washed with acetone (100 mL×3). The organic phase was concentrated under reduced pressure and the residue dispersed in acetone (200 mL) and filtered. The filtrate was concentrated under reduced pressure and the residue was purified by silica gel column chromatography (eluent: petroleum ether/ethyl acetate=100/1->50/1) to afford the title compound as a colorless liquid (8.35 g, Yield: 82%). 1H NMR (400 MHz, CDCl3) δ 4.22-4.10 (m, 2H), 2.57-2.40 (m, 2H), 2.36-2.27 (m, 1H), 2.11-2.00 (m, 1H), 1.98-1.83 (m, 2H), 1.31 (s, 3H), 1.25 (t, J=7.0 Hz, 3H) ppm.
Quantity
16.64 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
9.4 g
Type
reactant
Reaction Step Two
Quantity
7.5 mL
Type
reactant
Reaction Step Three
Quantity
7.5 mL
Type
reactant
Reaction Step Four
Yield
82%

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Ethyl 1-methyl-2-oxocyclopentanecarboxylate
Ethyl 1-methyl-2-oxocyclopentanecarboxylate
Ethyl 1-methyl-2-oxocyclopentanecarboxylate
Ethyl 1-methyl-2-oxocyclopentanecarboxylate
Ethyl 1-methyl-2-oxocyclopentanecarboxylate
Reactant of Route 6
Ethyl 1-methyl-2-oxocyclopentanecarboxylate

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